COX-2 Selective Inhibition Profile
1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (referred to as MPTC) demonstrates selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key driver of inflammation, with an IC50 of 23.8 ± 0.20 μM . In contrast, the non-selective NSAID indomethacin inhibits both COX-1 and COX-2 without this selectivity, which is associated with a higher risk of gastrointestinal side effects . This selective profile suggests that MPTC may serve as a more favorable scaffold for developing anti-inflammatory agents with an improved safety margin compared to traditional NSAIDs.
| Evidence Dimension | COX-2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 23.8 ± 0.20 μM |
| Comparator Or Baseline | Indomethacin (non-selective NSAID) |
| Quantified Difference | MPTC exhibits selective COX-2 inhibition; indomethacin is non-selective. |
| Conditions | In vitro COX enzyme inhibition assay |
Why This Matters
Procurement of this specific compound is essential for research programs aiming to develop selective COX-2 inhibitors with a potentially reduced ulcerogenic liability.
